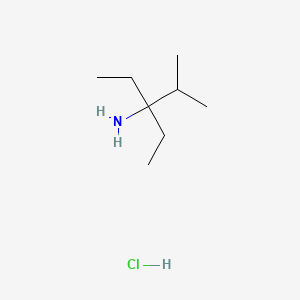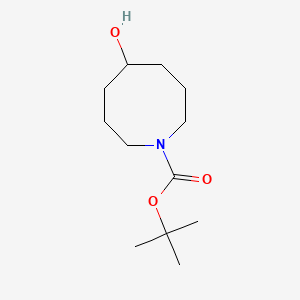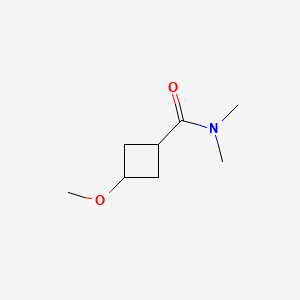
3-ethyl-2-methylpentan-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-methylpentan-3-amine hydrochloride (EMPAH) is an organic compound that has several potential applications in the field of scientific research. It is a derivative of the naturally occurring amino acid, lysine, and has been used in a variety of studies involving the synthesis of proteins, enzymes, and other biomolecules. EMPAH has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer.
科学研究应用
3-ethyl-2-methylpentan-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies involving the synthesis of proteins, enzymes, and other biomolecules. It has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer. 3-ethyl-2-methylpentan-3-amine hydrochloride has also been used in studies involving the understanding of cell signaling pathways, as well as the development of new therapeutic agents.
作用机制
The exact mechanism of action of 3-ethyl-2-methylpentan-3-amine hydrochloride is not fully understood. However, it is believed to act as a stabilizer for proteins and enzymes, as well as a catalyst for the synthesis of other biomolecules. It is also believed to act as a modulator of cell signaling pathways and as a receptor agonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ethyl-2-methylpentan-3-amine hydrochloride are not fully understood. However, it is believed to have an effect on the synthesis of proteins and enzymes, as well as on cell signaling pathways. It is also believed to have an effect on the regulation of gene expression, as well as on the production of neurotransmitters.
实验室实验的优点和局限性
The use of 3-ethyl-2-methylpentan-3-amine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is also relatively stable. It is also non-toxic and does not interfere with the synthesis of other biomolecules. However, 3-ethyl-2-methylpentan-3-amine hydrochloride is also limited in its use in laboratory experiments due to its low solubility in water and its tendency to form insoluble salts.
未来方向
The potential future directions for 3-ethyl-2-methylpentan-3-amine hydrochloride are numerous. It could be used in the development of new therapeutic agents, as well as in the understanding of cell signaling pathways. It could also be used in the development of new drug delivery systems, as well as in the understanding of the mechanisms of neurodegenerative disorders and cancer. Additionally, 3-ethyl-2-methylpentan-3-amine hydrochloride could be used in the development of new biosensors and diagnostic tools, as well as in the understanding of gene expression and the production of neurotransmitters.
合成方法
3-ethyl-2-methylpentan-3-amine hydrochloride is synthesized by a process known as “alkylation”, which involves the reaction of an alkyl halide (a compound containing a halogen atom bonded to a carbon atom) with an amine (a compound containing a nitrogen atom bonded to two hydrogen atoms). In the synthesis of 3-ethyl-2-methylpentan-3-amine hydrochloride, the alkyl halide is 3-bromopentane, and the amine is ethyl amine. The reaction between the two is carried out in the presence of a catalyst such as sodium hydroxide. The product of the reaction is a salt, which is then hydrolyzed to form the desired compound.
属性
IUPAC Name |
3-ethyl-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(9,6-2)7(3)4;/h7H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHBMGWLUFXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)



![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)